molecular formula C21H20N2O3S B2845770 N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide CAS No. 477547-38-9

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide

Katalognummer B2845770
CAS-Nummer: 477547-38-9
Molekulargewicht: 380.46
InChI-Schlüssel: SNQCSWGZOJOERZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide, also known as BIX-01294, is a small molecule inhibitor of G9a histone methyltransferase. This compound has gained significant attention in the field of epigenetics due to its ability to modulate gene expression by altering histone methylation patterns.

Wissenschaftliche Forschungsanwendungen

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide has been extensively studied for its role in epigenetic regulation. It has been shown to inhibit G9a histone methyltransferase, which is responsible for the methylation of histone H3 lysine 9 (H3K9). This modification is associated with transcriptional repression, and inhibition of G9a by N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide leads to a decrease in H3K9 methylation and an increase in gene expression.

Wirkmechanismus

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide binds to the SET domain of G9a and prevents the transfer of the methyl group from S-adenosylmethionine (SAM) to the lysine residue on histone H3. This results in a decrease in H3K9 methylation and an increase in gene expression.
Biochemical and Physiological Effects:
N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase the expression of pluripotency genes in embryonic stem cells, leading to the differentiation of these cells into various cell types. It has also been shown to inhibit the growth of cancer cells by inducing apoptosis and reducing cell proliferation. Additionally, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide has been shown to improve memory and cognitive function in animal models of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of using N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide in lab experiments is its specificity for G9a histone methyltransferase. This allows researchers to selectively target this enzyme and study its role in epigenetic regulation. However, one limitation of using N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide is its low solubility in aqueous solutions, which can make it difficult to use in certain assays.

Zukünftige Richtungen

There are several future directions for research involving N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide. One area of interest is the development of more potent and selective inhibitors of G9a histone methyltransferase. Another area of interest is the study of the role of G9a in various disease states, including cancer and neurological disorders. Additionally, the use of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide in combination with other epigenetic modifiers may lead to more effective treatments for these diseases.

Synthesemethoden

The synthesis of N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide involves several steps, starting with the reaction of 2-aminothiazole with 4-(tert-butyl)benzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 4-(benzo[d][1,3]dioxol-5-yl)boronic acid to form the desired product, N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide. The overall yield of this synthesis is approximately 20%.

Eigenschaften

IUPAC Name

N-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-4-tert-butylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-21(2,3)15-7-4-13(5-8-15)19(24)23-20-22-16(11-27-20)14-6-9-17-18(10-14)26-12-25-17/h4-11H,12H2,1-3H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQCSWGZOJOERZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(tert-butyl)benzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.